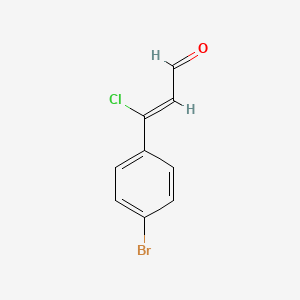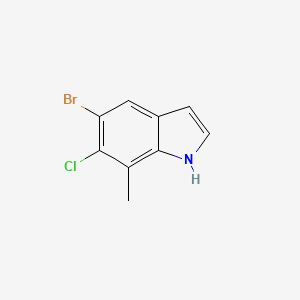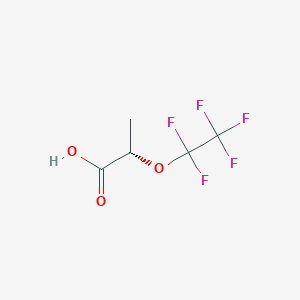
tert-Butyl (3-acetyl-5-chloropyridin-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl (3-acetyl-5-chloropyridin-2-yl)carbamate can be synthesized through a multi-step process involving the reaction of 3-acetyl-5-chloropyridine with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction typically occurs under mild conditions and yields the desired carbamate product.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (3-acetyl-5-chloropyridin-2-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used.
Hydrolysis: The major products are the corresponding amine and carbon dioxide.
Scientific Research Applications
tert-Butyl (3-acetyl-5-chloropyridin-2-yl)carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic reactions.
Biology: Employed in the synthesis of biologically active molecules and as a building block in drug discovery.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of tert-Butyl (3-acetyl-5-chloropyridin-2-yl)carbamate involves its role as a protecting group for amines. The tert-butyl carbamate group can be cleaved under acidic conditions, releasing the free amine . This process is facilitated by the stability of the tert-butyl carbocation, which is formed during the cleavage .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler carbamate with similar protecting group properties.
tert-Butyl (2-chloropyrimidin-5-yl)carbamate: Another carbamate derivative with a different heterocyclic ring.
Uniqueness
tert-Butyl (3-acetyl-5-chloropyridin-2-yl)carbamate is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and applications in synthesis . The presence of both an acetyl and a chlorine substituent provides additional sites for chemical modification .
Properties
Molecular Formula |
C12H15ClN2O3 |
|---|---|
Molecular Weight |
270.71 g/mol |
IUPAC Name |
tert-butyl N-(3-acetyl-5-chloropyridin-2-yl)carbamate |
InChI |
InChI=1S/C12H15ClN2O3/c1-7(16)9-5-8(13)6-14-10(9)15-11(17)18-12(2,3)4/h5-6H,1-4H3,(H,14,15,17) |
InChI Key |
LCHVCPBMYXBQIF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(N=CC(=C1)Cl)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,3R,4S,6S)-4-tert-Butoxycarbonylamino-4,7,7-trimethyl-bicyclo[4.1.0]heptane-3-carboxylic acid](/img/structure/B11753989.png)

![2-(6-Oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-ylidene)malononitrile](/img/structure/B11754003.png)



![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B11754022.png)


![2,4-ditert-butyl-6-[(Z)-hydroxyiminomethyl]phenol](/img/structure/B11754037.png)



![3'-Methoxyspiro[cyclohexane-1,1'-isochroman]-4-one](/img/structure/B11754064.png)
